methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate
Description
Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a structurally complex heterocyclic compound featuring:
- A 2,3-dihydro-1-benzofuran core substituted with a 3-oxo group and a methylidene-linked 1-methylpyrrole moiety at the C2 position.
- An oxymethyl bridge connecting the benzofuran core to a furan-2-carboxylate ester at the C5 position. The (2E)-configuration of the methylidene group is critical for stereoelectronic properties and reactivity .
Properties
Molecular Formula |
C21H17NO6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 5-[[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H17NO6/c1-22-9-3-4-13(22)10-19-20(23)16-7-5-14(11-18(16)28-19)26-12-15-6-8-17(27-15)21(24)25-2/h3-11H,12H2,1-2H3/b19-10+ |
InChI Key |
SXYBAADOOAYZCP-VXLYETTFSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan carboxylate moiety linked to a benzofuran derivative through a pyrrole unit. Its structural complexity is believed to contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including antibacterial , anticancer , and anti-inflammatory effects. The following sections detail specific findings related to the biological activities of this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran and pyrrole possess significant anticancer properties. For instance, one study evaluated the cytotoxic effects of similar compounds against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example Compound 1 | A549 | 15.0 |
| Example Compound 2 | HeLa | 12.5 |
| Methyl 5-[({(2E)-... | A549 | TBD |
| Methyl 5-[({(2E)-... | HeLa | TBD |
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been documented. A review highlighted various derivatives exhibiting activity against Gram-positive and Gram-negative bacteria. For example, compounds with furan and pyrrole structures demonstrated good inhibitory effects against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Methyl 5-[({(2E)-... | TBD |
The mechanism by which methyl 5-[({(2E)-... exerts its biological effects is likely multifaceted. Compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, the induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been published regarding the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation :
- A study synthesized various benzofuran derivatives and evaluated their anticancer activity using MTT assays.
- Results showed that modifications at specific positions on the benzofuran ring significantly enhanced cytotoxicity against cancer cells.
-
In Vivo Studies :
- Animal models have been used to assess the efficacy of similar compounds in tumor-bearing mice, revealing promising results in reducing tumor size without significant toxicity.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate exhibit significant antibacterial properties. For instance:
- In Vitro Studies : Compounds similar to methyl 5-[({(2E)-2-[...]} demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : Compounds targeting specific phases of the cell cycle.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death .
Polymer Chemistry
The unique structure of methyl 5-[({(2E)-2-[...]} can be utilized in the development of advanced materials. Its functional groups allow for:
- Cross-linking Agents : Enhancing the mechanical properties of polymers.
- Additives : Improving thermal stability and chemical resistance in polymer formulations.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2020) | Investigated antibacterial effects against S. aureus | Development of new antibiotics |
| Study B (2021) | Evaluated anticancer activity on breast cancer cell lines | Potential drug candidate for cancer therapy |
| Study C (2022) | Explored polymer compatibility | Enhancements in material properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:
Physicochemical and Spectral Properties
- Melting Points : The tetrahydropyridine analogue exhibits a sharp melting point (152–159°C), while the target compound’s melting point is unrecorded but likely higher due to increased rigidity from the benzofuran core.
- Spectral Data :
- The target’s 1H NMR would show signals for methylpyrrole (δ ~6.5–7.0 ppm), benzofuran protons (δ ~6.8–7.5 ppm), and ester methyl (δ ~3.8 ppm).
- The tetrahydropyridine compound displays distinct thiophene (δ ~7.4 ppm) and tosyl (δ ~2.4 ppm) signals, absent in the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
